4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-32-16-8-6-15(7-9-16)25-10-11-26-19(30)20(31)27(24-21(25)26)12-17(28)23-14-4-2-13(3-5-14)18(22)29/h2-9H,10-12H2,1H3,(H2,22,29)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIOXPWLNBGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner, potentially altering their function or activity
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving similar structures.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to predict these effects.
Biological Activity
The compound 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.28 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. The mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. By binding to the active sites of these enzymes, it disrupts critical metabolic pathways necessary for tumor growth.
- DNA Interaction : Preliminary studies suggest that the compound may induce DNA damage in cancer cells, leading to apoptosis (programmed cell death). This is particularly relevant in hypoxic tumor environments where conventional therapies may fail.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HCT-116 | 9 - 26 | Moderate cytotoxicity |
| MCF-7 | 25 | Significant inhibition |
| HeLa | 49 - 83 | Lower susceptibility |
These results indicate that the compound exhibits significant anticancer activity with varying degrees of effectiveness across different cell lines. The HCT-116 colon cancer cell line shows the most sensitivity to treatment.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of similar compounds within the imidazo[2,1-c][1,2,4]triazin class. For instance:
- Study on Pyrido[4,3-e][1,2,4]triazino Derivatives : This study found that derivatives related to the imidazo[2,1-c][1,2,4]triazin structure exhibited moderate to high anticancer activity against various human cancer cell lines including HCT-116 and MCF-7 .
- Mechanistic Studies : Research has indicated that compounds with similar structures can induce apoptosis through the activation of caspase pathways and DNA fragmentation .
- Pharmacokinetics : In vivo studies demonstrated favorable pharmacokinetic profiles for related compounds with quick absorption and significant bioavailability .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[2,1-c][1,2,4]triazine core followed by the introduction of functional groups such as acetamido and methoxyphenyl. Characterization methods often include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To identify molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry : For determining molecular weight and confirming the purity of synthesized compounds.
- Infrared (IR) Spectroscopy : To analyze functional groups and molecular interactions.
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazine derivatives exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazine possess significant antibacterial and antifungal activities. Compounds similar to 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide have been tested against various Gram-positive and Gram-negative bacteria with promising results in inhibiting bacterial growth .
Anticancer Potential
The unique structural features of this compound suggest potential anticancer properties. Research indicates that imidazo[2,1-c][1,2,4]triazine derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of proliferation .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in inflammatory processes. Studies have reported that similar compounds exhibit lipoxygenase inhibitory activity which is crucial for developing anti-inflammatory agents .
Case Studies
Several studies have highlighted the efficacy of related compounds in various therapeutic areas:
- Antibacterial Activity : A study demonstrated that a series of imidazo[2,1-c][1,2,4]triazine derivatives showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the phenyl ring could enhance activity .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives could inhibit tumor growth significantly. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Q & A
Q. What synthetic routes are recommended for preparing 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-methoxyphenyl derivatives with triazine precursors in anhydrous DMF, using coupling agents like EDCI/HOBt for amide bond formation .
- Step 2 : Cyclization under reflux conditions with acetic acid as a catalyst to form the imidazo-triazine core .
- Step 3 : Final coupling of the acetamido-benzamide moiety via nucleophilic acyl substitution, monitored by TLC/HPLC for purity (>95%) .
Key Challenges : Side reactions during cyclization; optimize reaction time (6–12 hours) and solvent polarity to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, imidazo-triazine NH at δ 10.2 ppm) and confirms regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C23H21N5O4S: 463.51; observed: 463.50) .
- HPLC-PDA : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assays in cancer cell lines (e.g., IC50 values in HeLa or MCF-7 cells), with EIMTC (a structural analog) showing IC50 < 10 µM .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can researchers address low yields (<30%) in the final acetamido coupling step?
- Methodological Answer :
- Catalyst Optimization : Replace EDCI with BOP-Cl or PyBOP to enhance coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of the benzamide intermediate .
- Temperature Control : Conduct reactions at 0–5°C to suppress racemization .
Case Study : Switching to DMSO increased yields from 28% to 52% in analogous triazine derivatives .
Q. How to resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
- Compound Stability : Perform LC-MS stability tests in assay media to rule out degradation (e.g., pH-dependent hydrolysis of the triazine ring) .
- Positive Controls : Compare with reference drugs (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
Q. What strategies improve blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodological Answer :
- Structural Modifications : Introduce lipophilic groups (e.g., fluorination at the benzamide moiety) to enhance log P (target log P = 2–3) .
- In Silico Modeling : Use tools like SwissADME to predict BBB penetration scores; prioritize analogs with >0.6 BBB scores .
Example : Ethyl 8-(4-methoxyphenyl)-4-oxo-tetrahydroimidazo-triazine carboxylate (log P = 2.1) showed 3-fold higher BBB permeability than the parent compound .
Q. How to analyze contradictory spectral data (e.g., unexpected NOEs in NMR)?
- Methodological Answer :
- 2D NMR (NOESY, HSQC) : Resolve spatial proximity of protons (e.g., confirm intramolecular H-bonding between NH and triazine carbonyl) .
- Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility (e.g., ring-flipping in the imidazo-triazine core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
